1-[(Boc-amino)methyl]cyclopentanol
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Overview
Description
1-[(Boc-amino)methyl]cyclopentanol is a chemical compound characterized by a cyclopentanol ring with a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Boc-amino)methyl]cyclopentanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanol with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to protect the amino group. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(Boc-amino)methyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The cyclopentanol ring can be oxidized to form cyclopentanone.
Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove the Boc group.
Major Products Formed:
Oxidation: Cyclopentanone
Reduction: 1-[(amino)methyl]cyclopentanol
Substitution: 1-(aminomethyl)cyclopentanol
Scientific Research Applications
1-[(Boc-amino)methyl]cyclopentanol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Medicine: It may be employed in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Its applications extend to material science and the development of new chemical processes.
Mechanism of Action
1-[(Boc-amino)methyl]cyclopentanol is similar to other Boc-protected amino compounds, such as 1-[(Boc-amino)methyl]cyclohexanol and 1-[(Boc-amino)methyl]cyclobutanecarboxylic acid. These compounds share the Boc-protected amino group but differ in their ring structures, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
1-[(Boc-amino)methyl]cyclohexanol
1-[(Boc-amino)methyl]cyclobutanecarboxylic acid
1-[(Boc-amino)cyclopropanecarboxylic acid
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Properties
IUPAC Name |
tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYQUUDGBNAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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